N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
The compound is relevant in the synthesis of potent antagonists such as CGRP receptor inhibitors, highlighting its application in developing therapies targeting migraine and related disorders. An enantioselective process has been developed for the preparation of a related CGRP receptor inhibitor, demonstrating the importance of stereochemistry in medicinal chemistry for enhancing drug efficacy and specificity (Cann et al., 2012).
Synthesis of Spirocyclic Dihydropyridines
Spirocyclic dihydropyridines, which can be synthesized through dearomatizing cyclization of related N-alkenyl pyridinecarboxamides, are of interest due to their potential drug-like features. This demonstrates the compound's role in generating novel heterocyclic structures that can be further elaborated for therapeutic applications (Senczyszyn et al., 2013).
Gas-Phase Rearrangement Studies
The compound's related analogs have been studied for their behavior under mass spectrometry, providing insights into gas-phase rearrangements and fragmentation processes. This is crucial for understanding the metabolism and stability of potential drug candidates, influencing their development and optimization (Qin, 2002).
Anti-acetylcholinesterase Activity
Derivatives of related piperidine compounds have been evaluated for their anti-acetylcholinesterase activity, a crucial target in the treatment of Alzheimer's disease. The modifications on the benzamide moiety significantly affect the activity, highlighting the importance of structural variations in designing inhibitors for neurological conditions (Sugimoto et al., 1990).
Lewis Basic Catalysis
The compound's framework has been applied in Lewis basic catalysis, demonstrating its utility in asymmetric synthesis. This is particularly relevant for the hydrosilylation of N-aryl imines, where high yields and enantioselectivities are achieved, underscoring its contribution to stereoselective chemical transformations (Wang et al., 2006).
properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-18-8-2-3-14(16(18)21)15(20)17-11-12-6-9-19(10-7-12)24(22,23)13-4-5-13/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKYNSGGDMXXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.